molecular formula C17H30N2 B13749565 Tributylmethyl pyrazine

Tributylmethyl pyrazine

Cat. No.: B13749565
M. Wt: 262.4 g/mol
InChI Key: OPBKNNRKJRPSBI-UHFFFAOYSA-N
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Description

Tributylmethyl pyrazine is a chemical compound with the molecular formula C17H30N2 It is a member of the pyrazine family, which consists of heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributylmethyl pyrazine typically involves the reaction of pyrazine with tributylmethyl reagents under controlled conditions. One common method is the alkylation of pyrazine using tributylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tributylmethyl pyrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Halogenated or alkylated pyrazine derivatives.

Scientific Research Applications

Tributylmethyl pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tributylmethyl pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylpyrazine: Known for its neuroprotective and anti-inflammatory properties.

    Trimethylpyrazine: Used in the food industry as a flavoring agent.

    Dimethylpyrazine: Exhibits antimicrobial and antioxidant activities.

Uniqueness of Tributylmethyl Pyrazine

This compound stands out due to its unique combination of chemical properties and potential applications. Its larger alkyl groups provide distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(5-butylnonan-5-yl)pyrazine

InChI

InChI=1S/C17H30N2/c1-4-7-10-17(11-8-5-2,12-9-6-3)16-15-18-13-14-19-16/h13-15H,4-12H2,1-3H3

InChI Key

OPBKNNRKJRPSBI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CCCC)C1=NC=CN=C1

Origin of Product

United States

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